molecular formula C9H7BrF2O3 B2738253 Methyl 4-bromo-3-(difluoromethoxy)benzoate CAS No. 1331943-86-2

Methyl 4-bromo-3-(difluoromethoxy)benzoate

Cat. No.: B2738253
CAS No.: 1331943-86-2
M. Wt: 281.053
InChI Key: KSFBNYJPZAQHMC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(difluoromethoxy)benzoate (CAS 1331943-86-2) is a valuable benzoate ester derivative with a molecular formula of C9H7BrF2O3 and a molecular weight of 281.05 g/mol . This compound serves as a crucial chemical intermediate, particularly in the synthesis of potential Pharmaceutical agents. Its specific structure, featuring both a bromo and a difluoromethoxy substituent on the aromatic ring, makes it a versatile building block for further functionalization via cross-coupling reactions and other transformations. The difluoromethoxy (OCF2H) group is of significant interest in medicinal chemistry. Unlike a trifluoromethoxy group, the difluoromethoxy group can act as a hydrogen bond donor, which can influence the binding and physicochemical properties of a molecule, such as reducing its lipophilicity compared to trifluoromethylated analogues and improving metabolic stability . Research indicates that similar structures, such as methyl 3-bromo-4-difluoromethoxybenzoate, are important intermediates in the preparation of PDE4 kinase inhibitors, highlighting the relevance of this chemotype in drug discovery programs . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBNYJPZAQHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Polyhalogenated Benzoate Esters in Advanced Synthetic Endeavors

Polyhalogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carboxylate ester group. These structures serve as versatile building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituents. The presence of halogens, such as bromine and fluorine, on the aromatic ring significantly influences the electronic properties of the molecule, impacting its reactivity and potential applications.

Benzoate esters, in general, are widespread in nature and industry, finding use as fragrances, food additives, and solvents. wikipedia.org The introduction of halogen atoms onto the benzene ring opens up a wide array of synthetic possibilities. Halogenated positions on the aromatic ring can be readily functionalized through various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov For instance, the bromine atom in compounds like Methyl 4-bromo-3-(difluoromethoxy)benzoate can participate in well-established palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. rsc.orgnih.govacs.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Strategic Importance of Difluoromethoxy Moieties in Molecular Design

The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent in the design of bioactive molecules, particularly in medicinal chemistry. nih.gov Its unique electronic properties and steric profile offer several advantages over more common functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. The incorporation of the difluoromethoxy moiety can significantly enhance the metabolic stability, membrane permeability, and pharmacokinetic properties of a drug candidate. nih.gov

Overview of Aryl Halide Reactivity in Complex Aromatic Systems

Aryl halides, which are aromatic compounds containing a halogen atom directly bonded to the benzene (B151609) ring, are of paramount importance in organic synthesis. The reactivity of an aryl halide is largely determined by the nature of the halogen and the other substituents present on the aromatic ring. The carbon-halogen bond can be cleaved under various conditions, allowing for the introduction of a wide range of functional groups.

The primary utility of aryl halides in synthesis lies in their participation in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way complex organic molecules are constructed. nih.gov In the context of Methyl 4-bromo-3-(difluoromethoxy)benzoate, the bromine atom serves as a reactive handle for such transformations. Palladium-catalyzed reactions are particularly common, where the aryl bromide undergoes oxidative addition to a palladium(0) complex, initiating a catalytic cycle that results in the formation of a new bond at that position. rsc.org The efficiency and selectivity of these reactions have made aryl halides indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Current Research Landscape for Functionalized Benzoic Acid Derivatives

Retrosynthetic Analysis of Methyl 4-bromo-3-(difluoromethoxy)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond disconnections.

The retrosynthetic deconstruction of this compound involves two primary disconnections: the ester linkage and the carbon-bromine bond.

Ester Disconnection: The methyl ester can be disconnected via a functional group interconversion (FGI) to its corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid. This simplifies the target, as the ester can be formed in a final esterification step from the more synthetically versatile benzoic acid derivative.

Aryl Bromide Disconnection: The carbon-bromine bond can be disconnected to reveal a precursor molecule without the bromine atom. This suggests an electrophilic aromatic substitution, specifically bromination, as a potential forward reaction. The directing effects of the existing substituents (the carboxylic acid/ester and the difluoromethoxy group) would be crucial in determining the feasibility and regioselectivity of this step.

These disconnections lead to a simplified precursor, 3-(difluoromethoxy)benzoic acid or its methyl ester, highlighting the central challenge of the synthesis: the regioselective introduction of the difluoromethoxy group.

The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis. Retrosynthetically, this group is typically installed by the difluoromethylation of a corresponding phenol (B47542). This transforms the key precursor into methyl 3-hydroxy-4-bromobenzoate or a related structure. The regioselectivity—placing the difluoromethoxy group at the C3 position—is a significant challenge.

Several strategies have been developed for the difluoromethylation of phenols, often involving the generation of difluorocarbene (:CF₂) as a reactive intermediate. orgsyn.orgrsc.org The phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile that traps the electrophilic difluorocarbene. The challenge lies in controlling the reaction to favor O-alkylation over potential C-alkylation and ensuring the reaction proceeds efficiently on a potentially deactivated aromatic ring. Modern methods, including those using photoredox catalysis, offer alternative pathways for generating the difluoromethyl radical (•CF₂H) or related species for direct C-H difluoromethoxylation, though O-difluoromethylation of phenols remains a more common and direct approach. nih.govrsc.orgnih.gov

Development of Novel Synthetic Pathways to the Core Structure

Building on the retrosynthetic analysis, several modern synthetic methods can be employed to construct this compound. These pathways focus on efficient and selective reactions for introducing each key functional group.

The most prevalent strategy for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols. rsc.org This transformation typically uses a difluorocarbene precursor under basic conditions. rsc.org A variety of reagents and conditions have been developed to improve the efficiency and scope of this reaction.

A common and practical approach involves using sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene source. orgsyn.org Upon heating, this salt decarboxylates to generate difluorocarbene, which is then trapped by a phenoxide. Another effective method utilizes S-(difluoromethyl)sulfonium salts in the presence of a base like lithium hydroxide (B78521), which also serves as a difluorocarbene precursor. sci-hub.senih.gov These methods are valued for their operational simplicity and the use of stable, readily available reagents. orgsyn.orgsci-hub.se

Recent advancements have also explored photocatalytic methods. For instance, visible-light photoredox catalysis can be used to generate difluorocarbene under mild conditions, expanding the functional group tolerance of the reaction. rsc.org

Table 1: Comparison of Selected Difluoromethoxylation Methods for Phenols

Reagent/Method Typical Conditions Advantages Disadvantages
Sodium Chlorodifluoroacetate Base (e.g., K₂CO₃), Heat (e.g., 120 °C), Solvent (e.g., DMF) orgsyn.org Inexpensive, commercially available reagent. orgsyn.org Requires elevated temperatures.
S-(Difluoromethyl)sulfonium Salt Base (e.g., LiOH), Room Temp to mild heat, Solvent (e.g., THF) sci-hub.senih.gov Bench-stable reagent, mild reaction conditions. sci-hub.se Reagent can be more expensive.

This table provides a general overview of common methods and is not exhaustive.

The introduction of the bromine atom at the C4 position is typically achieved through electrophilic aromatic bromination. However, the term "metal-halogen exchange" refers to a class of reactions where an organometallic compound reacts with a halogen source, or an organic halide reacts with a metal reagent. wikipedia.org While commonly used to prepare organolithium or Grignard reagents from aryl halides, it can also describe the transformation of one aryl halide to another, sometimes referred to as a Finkelstein-type reaction for aryl halides, which often requires metal mediation (e.g., using copper salts). frontiersin.orgnih.gov

In the context of synthesizing the target molecule, a more direct and common pathway would be electrophilic bromination of a precursor like methyl 3-(difluoromethoxy)benzoate. The difluoromethoxy group and the methyl ester group are both deactivating and meta-directing. However, the difluoromethoxy group is considered ortho, para-directing due to the lone pairs on the oxygen, although this effect is attenuated by the electron-withdrawing fluorine atoms. The combined directing effects would need to be carefully considered to achieve the desired regioselectivity.

For electrophilic bromination, a source of electrophilic bromine (Br⁺) is required. This is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org

Table 2: Common Methods for Aromatic Bromination

Method Reagent System Description
Electrophilic Bromination Br₂ / FeBr₃ or AlBr₃ libretexts.org A classic and widely used method for brominating aromatic rings. The Lewis acid polarizes the Br-Br bond to create a potent electrophile. libretexts.org

This table provides a general overview of common methods and is not exhaustive.

The final step in many synthetic routes to this compound is the esterification of the corresponding benzoic acid. Several reliable methods are available for this transformation.

The most traditional method is the Fischer-Speier esterification , which involves refluxing the carboxylic acid in an excess of the alcohol (methanol, in this case) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netias.ac.in This is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the product. researchgate.net

Alternative methods that avoid strong acids or high temperatures include:

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid (formed by reaction with a base like sodium bicarbonate) can be reacted with an alkyl halide (e.g., methyl iodide) in a suitable solvent. ias.ac.in

Catalytic Methods: Various catalysts have been developed to promote esterification under milder conditions. These include solid acid catalysts like modified montmorillonite (B579905) clays (B1170129) or the use of tin(II) compounds. ijstr.orggoogle.com Microwave-assisted esterification has also been shown to accelerate the reaction and improve yields. researchgate.net

Table 3: Selected Esterification Techniques for Benzoic Acids

Method Reagents Typical Conditions
Fischer-Speier Esterification Methanol (B129727), cat. H₂SO₄ researchgate.netias.ac.in Reflux
Alkyl Halide Method Base (e.g., NaHCO₃), Methyl Iodide, Solvent (e.g., Acetone) ias.ac.in Reflux
Solid Acid Catalysis Methanol, Montmorillonite K10 catalyst ijstr.org Solvent-free, Heat

This table provides a general overview of common methods and is not exhaustive.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of a chemical synthesis are heavily dependent on the careful optimization of various reaction parameters. For halogenated and fluorinated benzoates, key areas of investigation include catalyst systems, reaction media, and the physical conditions under which the reaction is performed.

Exploration of Catalyst Systems and Ligand Effects

In modern organic synthesis, cross-coupling reactions are paramount for the creation of C-C and C-X bonds. For instance, in the synthesis of biaryl compounds from aromatic esters like Methyl 4-bromo-3-methylbenzoate, Suzuki coupling reactions are commonly employed. These reactions typically utilize a palladium catalyst in conjunction with a specific ligand. The choice of catalyst and ligand is critical and can dramatically influence reaction rate, yield, and selectivity.

While specific catalyst systems for this compound are not extensively detailed in the provided literature, analogous transformations offer insight. For example, the Suzuki coupling of Methyl 4-bromo-3-methylbenzoate with 2-chloroboronic acid to form a biaryl highlights the utility of palladium catalysis in this class of compounds. sigmaaldrich.com The development of highly active catalysts, often featuring sterically hindered and electron-rich phosphine (B1218219) ligands, is a key area of research to improve the efficiency of such couplings.

Furthermore, the synthesis of gem-difluoroolefins through the cross-coupling of difluorocarbene with diazo compounds has been shown to be influenced by the presence of a copper source, suggesting a role for copper-difluorocarbene complexes in certain fluorination reactions. acs.org This indicates that for the introduction or modification of the difluoromethoxy group, transition metal catalysis, potentially involving copper or palladium, is a promising avenue for exploration.

Table 1: Overview of Catalyst Systems in Related Syntheses

Reaction Type Substrate Example Catalyst/Metal Source Ligand Type (if applicable)
Suzuki Coupling Methyl 4-bromo-3-methylbenzoate Palladium (e.g., Pd(PPh₃)₄) Phosphine Ligands

Solvent Screening and Medium Effects on Reaction Efficiency

The choice of solvent is a critical parameter that can affect reaction rates, selectivity, and yields by influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of a related compound, methyl 4-bromo-3,5-dimethoxybenzoate, the reaction was carried out in dry acetone (B3395972), which serves as a suitable medium for the Williamson ether synthesis-like reaction involving dimethyl sulfate (B86663) and a dihydroxybenzoic acid precursor in the presence of potassium carbonate. chemicalbook.com The use of a polar aprotic solvent like acetone facilitates the nucleophilic attack by dissolving the reactants while not interfering with the reactive species.

For cross-coupling reactions, solvents such as toluene, dioxane, or dimethylformamide (DMF) are often employed. The polarity and coordinating ability of the solvent can significantly impact the stability and reactivity of the catalytic species. A systematic screening of solvents is therefore essential to identify the optimal medium that maximizes reaction efficiency for the synthesis of this compound.

Temperature, Pressure, and Irradiation (e.g., Photoredox Catalysis) Control

Temperature is a fundamental parameter in chemical synthesis. For example, the preparation of methyl 4-bromo-3,5-dimethoxybenzoate involves refluxing the reaction mixture for 24 hours, indicating that elevated temperatures are necessary to overcome the activation energy barrier for the methylation reaction. chemicalbook.com

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating reactive radical intermediates under mild conditions. uliege.be This technique avoids the need for high temperatures or harsh reagents. The generation of difluoroalkyl radicals from suitable precursors using photoredox catalysis has been successfully applied in various organic transformations. uliege.be This approach could be highly relevant for the synthesis or derivatization of this compound, potentially enabling novel reaction pathways that are inaccessible through traditional thermal methods. The use of specific photocatalysts, such as iridium or ruthenium complexes, or organic dyes, upon irradiation with visible light (e.g., blue LEDs), can facilitate the formation of the desired C-F bonds under exceptionally mild conditions. uliege.be

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. Key metrics include atom economy and the E-factor, alongside the use of sustainable materials.

Atom Economy and E-Factor Analysis in Total Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, with all atoms from the reactants being incorporated into the final product. The E-Factor (Environmental Factor) provides a broader measure of waste generation, defined as the total mass of waste produced per unit mass of product.

While a specific E-factor analysis for the synthesis of this compound is not available, general principles can be applied. For instance, the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid, potassium carbonate, and dimethyl sulfate involves the formation of byproducts such as potassium methyl sulfate and potassium bicarbonate. chemicalbook.com A thorough analysis would quantify these waste streams relative to the product yield to calculate the E-factor. Designing synthetic routes that minimize the use of stoichiometric reagents and favor catalytic processes is a key strategy for improving both atom economy and the E-factor.

Development of Sustainable Reagent and Solvent Alternatives

The principles of green chemistry encourage the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For instance, dimethyl sulfate, used in the synthesis of a related dimethoxybenzoate, is highly toxic. chemicalbook.com Exploring alternative, less hazardous methylating agents would be a key step towards a greener synthesis.

Solvent selection also plays a crucial role. Many organic solvents are volatile and can be toxic or flammable. Research into "greener" solvents, such as water, supercritical fluids, or bio-based solvents, is an active area of investigation. For example, developing a synthetic sequence that can be performed in a more sustainable solvent system would significantly reduce the environmental footprint of producing this compound. iastate.edu The ideal green synthesis would utilize non-toxic, renewable reagents and solvents, and be conducted under energy-efficient conditions, such as those offered by photoredox catalysis. uliege.be

Waste Minimization and By-product Management Strategies

The industrial synthesis of this compound necessitates a robust strategy for waste minimization and by-product management to ensure environmental sustainability and economic viability. A plausible and efficient synthetic pathway serves as the foundation for identifying potential waste streams and implementing green chemistry principles. A common route involves the initial bromination of a substituted methyl benzoate (B1203000), followed by a difluoromethoxylation reaction. Each of these steps presents unique challenges and opportunities for waste reduction.

Bromination Step:

The synthesis likely commences with the bromination of a precursor such as methyl 3-hydroxybenzoate. Traditional bromination methods often employ molecular bromine (Br₂), which is highly toxic and corrosive. A greener alternative involves the use of N-bromosuccinimide (NBS). While NBS is a safer reagent, its use generates succinimide (B58015) as a by-product. Efficient recovery and recycling of succinimide are crucial for minimizing solid waste. The regioselectivity of the bromination reaction is another critical factor; poor selectivity leads to the formation of isomeric impurities that are difficult to separate and contribute to the waste stream.

Strategies for waste minimization in the bromination step include:

Catalyst Optimization: The use of solid acid catalysts or zeolites can enhance the regioselectivity of the bromination, thereby reducing the formation of unwanted isomers.

Solvent Selection: Replacing hazardous chlorinated solvents with more environmentally benign options like ionic liquids or supercritical fluids can significantly reduce solvent-related waste.

In-situ Generation of Brominating Agents: Continuous flow processes that generate the brominating agent in-situ from safer precursors, such as the oxidation of hydrobromic acid, can avoid the handling and transportation of hazardous molecular bromine. nih.gov

Difluoromethoxylation Step:

The introduction of the difluoromethoxy group onto the hydroxyl functionality of an intermediate like methyl 4-bromo-3-hydroxybenzoate is a key transformation. This step can be achieved through various methods, including the use of chlorodifluoromethane (B1668795) (Freon-22), which is an ozone-depleting substance. Modern approaches focus on safer difluoromethoxylating agents. However, these reagents can be complex and expensive, and their synthesis can generate significant waste.

Recent advancements in photoredox catalysis offer a promising avenue for difluoromethoxylation under milder conditions. nih.govrsc.org These reactions often utilize a photocatalyst, a difluoromethoxylating reagent, and a light source. While this method can be highly efficient, the management of the photocatalyst and the by-products from the difluoromethoxylating reagent is essential.

Key considerations for waste management in this step include:

Catalyst Recovery and Reuse: The use of heterogeneous photocatalysts or catalysts immobilized on a solid support facilitates their recovery and reuse, reducing waste and catalyst cost.

Atom Economy: Selecting difluoromethoxylating reagents with high atom economy ensures that a larger proportion of the reagent's atoms are incorporated into the final product, minimizing by-product formation.

Esterification Step (if applicable):

If the synthesis starts from 4-bromo-3-(difluoromethoxy)benzoic acid, the final step is esterification. Traditional Fischer esterification uses a large excess of alcohol and a strong acid catalyst, leading to acidic waste streams. Green esterification approaches can significantly mitigate these issues.

Waste reduction strategies for esterification include:

Heterogeneous Catalysis: Employing solid acid catalysts, such as ion-exchange resins, simplifies catalyst separation and allows for reuse, eliminating the need for neutralization of a corrosive acid catalyst. acs.org

Novel Techniques: Innovative methods like aerosolization for ester synthesis can proceed without the need for heat or a catalyst, representing a significant advancement in green chemistry. digitellinc.com

The following tables summarize the potential by-products and waste management strategies for the key synthetic steps.

Table 1: By-product and Waste Management in the Synthesis of this compound

Synthetic StepPotential By-productsPotential Waste StreamsWaste Minimization & Management Strategies
Bromination Isomeric bromo-compounds, Succinimide (from NBS)Spent acid/base solutions, Halogenated organic waste, Solid succinimide waste- Use of regioselective catalysts to minimize isomers- Recovery and recycling of succinimide- Use of non-halogenated or recyclable solvents- In-situ generation of brominating agent in flow chemistry
Difluoromethoxylation By-products from the difluoromethoxylating reagent, Degraded photocatalystSpent catalyst, Organic solvent waste, Aqueous waste from workup- Use of heterogeneous or immobilized photocatalysts for easy recovery and reuse- Selection of reagents with high atom economy- Optimization of reaction conditions to minimize side reactions- Solvent recycling
Esterification WaterExcess alcohol, Acid catalyst waste- Use of solid acid catalysts for easy separation and reuse- Employing green technologies like CO2-expanded alcohols or catalyst-free aerosolization- Stoichiometric use of reactants

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The construction of this compound can be envisaged through a logical sequence of reactions: esterification of a benzoic acid precursor, regioselective bromination of the aromatic ring, and introduction of the difluoromethoxy group. Each of these steps, along with potential downstream cross-coupling reactions, proceeds via well-defined mechanistic pathways.

Detailed Pathways for Difluoromethoxy Group Formation

The introduction of the difluoromethoxy (–OCHF₂) group onto a phenolic precursor, such as methyl 4-bromo-3-hydroxybenzoate, is a pivotal step. This transformation can be achieved through several mechanistic approaches, most notably those involving difluorocarbene intermediates.

While the direct O-difluoromethoxylation of phenols via a radical pathway is less common than carbene-based methods, the generation and reaction of difluoromethyl radicals (•CF₂H) is a well-established strategy for creating C–CF₂H bonds and provides insight into the behavior of these reactive species. researchgate.net

The process typically begins with the generation of a difluoromethyl radical from a suitable precursor. Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can undergo single-electron oxidation, while others like chlorodifluoromethanesulfonyl chloride (ClSO₂CF₂H) can be activated by single-electron reduction to release the •CF₂H radical. researchgate.net Another approach involves the radical abstraction of a hydrogen or halogen atom from precursors like bromodifluoromethane (B75531) (BrCF₂H). researchgate.net

Once formed, the difluoromethyl radical can engage in various transformations. For instance, in C-H difluoromethylation of arenes, the •CF₂H radical adds to the aromatic ring to form a resonance-stabilized cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation then yield the difluoromethylated aromatic product. youtube.com While this mechanism directly functionalizes the carbon skeleton, the principles of radical generation are foundational to understanding the broader field of difluoromethylation chemistry.

A more direct and widely employed mechanism for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenoxide with difluorocarbene (:CF₂). wikipedia.orgcas.cn This pathway is considered a formal insertion of the carbene into the O-H bond of the precursor phenol.

The mechanism proceeds in two key stages:

Deprotonation: The phenolic starting material, methyl 4-bromo-3-hydroxybenzoate, is treated with a base (e.g., lithium hydroxide, potassium hydroxide) to generate the corresponding phenoxide ion. libretexts.orgresearchgate.net This deprotonation significantly increases the nucleophilicity of the oxygen atom, priming it for reaction with the electrophilic carbene.

Carbene Generation and Trapping: Difluorocarbene is generated in situ from a stable precursor. A common and effective precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). wikipedia.org Upon heating, this salt undergoes thermal decarboxylation to extrude carbon dioxide and generate a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to afford the singlet difluorocarbene (:CF₂). wikipedia.org Other precursors, such as S-(difluoromethyl)sulfonium salts, can also release difluorocarbene under basic conditions. libretexts.orgresearchgate.net

Table 1: Common Precursors for Difluorocarbene Generation
PrecursorActivation ConditionMechanism of :CF₂ Formation
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)ThermalDecarboxylation followed by chloride elimination
S-(Difluoromethyl)diarylsulfonium saltsBaseBase-mediated decomposition
Bromodifluoroacetic acid (BrCF₂CO₂H)Visible-light photocatalysisPhotoredox-catalyzed decarboxylation
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Fluoride source (e.g., KF)Fluoride-induced desilylation

Mechanistic Insights into Aromatic Bromination and Substitution

The synthesis of the key precursor, methyl 4-bromo-3-hydroxybenzoate, involves the electrophilic aromatic substitution of a disubstituted benzene (B151609) ring, likely methyl 3-hydroxybenzoate. The regiochemical outcome of this bromination is dictated by the directing effects of the existing substituents: the hydroxyl group (-OH) and the methyl ester group (-COOCH₃).

Directing Effects: The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring via resonance. The methyl ester group is a deactivating substituent that directs incoming electrophiles to the meta position through its electron-withdrawing inductive and resonance effects.

Regioselectivity: In a competition between these two groups, the strongly activating ortho, para-directing effect of the hydroxyl group dominates. vaia.comyoutube.com For methyl 3-hydroxybenzoate, the positions ortho to the -OH group are C2 and C4. The position para to the -OH group is C6. The C4 position is also meta to the deactivating -COOCH₃ group. The C2 and C6 positions are ortho to the -COOCH₃ group, which is sterically more hindered. Therefore, the electrophilic attack by the bromonium ion (Br⁺), generated from Br₂ with or without a Lewis acid, will preferentially occur at the C4 position, which is activated by the hydroxyl group and sterically accessible.

The mechanism follows the canonical steps for electrophilic aromatic substitution:

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid (e.g., FeBr₃) or a protic solvent to generate a potent electrophile, the bromonium ion (Br⁺) or a Br₂-Lewis acid complex.

Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with particularly stable resonance structures placing the charge on the carbons ortho and para to the hydroxyl group.

Deprotonation: A weak base in the mixture removes the proton from the sp³-hybridized carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, methyl 4-bromo-3-hydroxybenzoate. researchgate.netnih.gov

Esterification and Transesterification Mechanistic Studies

The formation of the methyl ester functionality from the corresponding carboxylic acid (4-bromo-3-hydroxybenzoic acid) is typically achieved via Fischer esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction.

The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: A catalytic amount of strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This generates a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final methyl ester product.

Transesterification, the conversion of one ester to another, follows a similar mechanistic pattern. Under acidic conditions, the carbonyl of the starting ester is protonated, followed by nucleophilic attack from a different alcohol. Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxy group.

Metal-Catalyzed Cross-Coupling Mechanisms at the Aryl Bromide

The aryl bromide moiety in this compound serves as an excellent handle for further molecular elaboration through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling Mechanism: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (e.g., an arylboronic acid). The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, reacts with the aryl bromide (R¹-Br). The palladium inserts into the C-Br bond, forming a square planar palladium(II) intermediate (L₂Pd(R¹)Br). This is often the rate-determining step.

Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) forms a boronate species [R²-B(OH)₃]⁻, which facilitates the exchange of the bromide ligand on the palladium with the R² group, yielding a new palladium(II) species (L₂Pd(R¹)(R²)).

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal complex, forming the new C-C bond in the biaryl product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald-Hartwig Amination Mechanism: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, also catalyzed by a palladium complex. wikipedia.org The mechanism is similar to that of the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate, [L₂Pd(Ar)(Br)]. libretexts.org

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium amido complex, [L₂Pd(Ar)(NR₂)].

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired aryl amine product (Ar-NR₂) and regenerating the Pd(0) catalyst. researchgate.net

Table 2: Comparison of Key Mechanistic Steps in Cross-Coupling Reactions
StepSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
CatalystPd(0) complexPd(0) complex
Substrate 1This compoundThis compound
Substrate 2Organoboron reagent (e.g., Ar-B(OH)₂)Amine (e.g., R₂NH)
Key Intermediate FormationTransmetalation with a boronateDeprotonation of a coordinated amine
Bond FormedCarbon-Carbon (C-C)Carbon-Nitrogen (C-N)
ProductAryl-substituted benzoateAmino-substituted benzoate

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating reaction mechanisms, optimizing conditions, and understanding the influence of various parameters on the reaction rate. For a molecule like this compound, kinetic analysis would typically be applied to reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions, the rate-determining step can often be the oxidative addition of the aryl halide to the Pd(0) catalyst. For aryl bromides, this step is generally faster than for aryl chlorides but slower than for aryl iodides. The presence of the electron-withdrawing methyl ester and difluoromethoxy groups on the benzene ring is expected to increase the rate of oxidative addition by lowering the electron density at the carbon-bearing bromine, making it more susceptible to the palladium catalyst. nih.gov

A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction of this compound with an organoboron reagent might reveal a rate law of the form:

Rate = k[Aryl Bromide][Pd Catalyst][Base]

This rate law would be consistent with a catalytic cycle where the base is involved in the transmetalation step, and both the aryl bromide and the catalyst are involved in the rate-determining oxidative addition step. researchgate.net Elegant kinetic studies by Hartwig on related systems have shown that the nature of the base can significantly influence the reaction pathway and rate. nih.gov

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

Experiment[this compound] (M)[Phenylboronic Acid] (M)[Pd(PPh₃)₄] (mol%)[Base] (equiv.)Initial Rate (M/s)
10.10.15221.2 x 10⁻⁵
20.20.15222.4 x 10⁻⁵
30.10.30221.2 x 10⁻⁵
40.10.15422.4 x 10⁻⁵
50.10.15242.4 x 10⁻⁵

This interactive table presents hypothetical data illustrating typical reaction orders in a palladium-catalyzed cross-coupling reaction. The data suggests the reaction is first order with respect to the aryl bromide, the palladium catalyst, and the base, and zero order with respect to the boronic acid under these conditions.

Nucleophilic Aromatic Substitution (SNAr):

The difluoromethoxy and benzoate substituents are strongly electron-withdrawing, which can activate the aromatic ring for SNAr reactions, although less effectively than nitro groups. libretexts.org A kinetic study of the reaction of this compound with a strong nucleophile (e.g., sodium methoxide) would likely show a second-order rate law:

Rate = k[Aryl Bromide][Nucleophile]

This is consistent with a stepwise mechanism involving the formation of a Meisenheimer complex. frontiersin.org

Identification and Characterization of Reactive Intermediates

The identification of transient intermediates is a cornerstone of mechanistic investigation, often requiring advanced spectroscopic and analytical techniques.

Intermediates in Palladium-Catalyzed Cycles:

The catalytic cycle of a cross-coupling reaction involving this compound would proceed through several key palladium intermediates. uni-muenchen.dewikipedia.org

Pd(0)L₂ Species: The active catalyst is typically a coordinatively unsaturated 14-electron Pd(0) complex with phosphine ligands (L).

Oxidative Addition Complex (Ar-Pd(II)-Br(L)₂): Following the reaction with the aryl bromide, a square planar Pd(II) species is formed. This is a crucial intermediate and its formation is often the rate-limiting step. nih.govwikipedia.org For the target molecule, this would be [this compound]-Pd(II)-Br(L)₂. These complexes can sometimes be isolated or characterized by techniques like ³¹P and ¹⁹F NMR spectroscopy. acs.org

Transmetalation Intermediate: After reaction with the organometallic reagent (e.g., an organoboron or organozinc compound), a new Pd(II) intermediate is formed where the bromide has been exchanged for the organic group from the transmetalating agent. uni-muenchen.de

Reductive Elimination Precursor: This is the final Pd(II) intermediate from which the new C-C bond is formed, regenerating the Pd(0) catalyst.

Table 2: Spectroscopic Signatures of Key Intermediates in a Hypothetical Negishi Coupling

Intermediate TypeStructureCharacterization TechniqueExpected Observation
Pd(0) CatalystPd(dppf)₂³¹P NMRSharp singlet in the phosphine region.
Oxidative Addition AdductAr-Pd(II)(dppf)Br³¹P NMR, ¹⁹F NMRDownfield shift of ³¹P signals. The ¹⁹F NMR signal of the -OCF₂H group would be sensitive to the electronic environment at the palladium center.
Transmetalation ProductAr-Pd(II)(dppf)R'¹H NMR, ¹³C NMRAppearance of signals corresponding to the R' group coordinated to the palladium complex.

This interactive table provides examples of how different spectroscopic techniques could be used to identify and characterize the transient species in a palladium-catalyzed cross-coupling reaction. The chemical shifts and coupling constants would provide structural information about the intermediates.

Intermediates in Nucleophilic Aromatic Substitution (SNAr):

In an SNAr reaction, the key reactive intermediate is the Meisenheimer complex . libretexts.orgresearchgate.netbris.ac.uk This is an anionic σ-adduct formed by the attack of the nucleophile on the carbon atom bearing the leaving group (bromine). frontiersin.org The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing difluoromethoxy and methyl benzoate groups.

The formation of a Meisenheimer complex leads to a temporary loss of aromaticity and a change in the hybridization of the attacked carbon from sp² to sp³. libretexts.org These complexes are often highly colored and can, in some cases, be detected by UV-Vis spectroscopy or characterized at low temperatures using NMR spectroscopy. researchgate.net However, for many SNAr reactions, the Meisenheimer complex may exist only as a transient transition state rather than a stable intermediate. bris.ac.uknih.gov

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the local electronic environment of atomic nuclei, providing invaluable information about molecular structure and conformation.

¹H, ¹³C, and ¹⁹F NMR for Electronic Environment and Conformational Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, ester, and difluoromethoxy groups. The methyl protons of the ester group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The difluoromethoxy group (-OCHF₂) proton will present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester will be observed at the downfield end of the spectrum (around 165 ppm). The aromatic carbons will appear in the 110-155 ppm range, with their specific shifts determined by the attached substituents. The difluoromethoxy carbon will be identifiable by its characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. The methyl carbon of the ester will be a singlet in the upfield region (around 52 ppm).

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet due to coupling with the geminal proton.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.5 - 8.2 m
-OCH₃ ~3.9 s

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O ~165
Aromatic-C 110 - 155
-OCHF₂ ~115 (t)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the ester group, the difluoromethoxy group, and the aromatic ring. For example, correlations would be expected between the methyl protons and the carbonyl carbon, and between the difluoromethoxy proton and its attached aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the ester and difluoromethoxy groups relative to the benzene ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While no published crystal structure for this compound exists, analysis of closely related compounds like Methyl 4-bromo-3-hydroxybenzoate allows for predictions about its solid-state architecture. nih.gov

Investigation of Intermolecular Hydrogen Bonding and Packing Motifs

Hypothetical Crystallographic Data

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₉H₇BrF₂O₃), the expected exact mass of the molecular ion [M]⁺˙ would be calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙).

The fragmentation analysis would likely proceed through characteristic pathways for aromatic esters. Common fragmentation would involve the loss of the methoxy (B1213986) group (-•OCH₃) or the entire ester group (-•COOCH₃). Cleavage of the C-O bond in the difluoromethoxy group could also occur.

Predicted HRMS Fragmentation

Ion Formula Description
[M]⁺˙ C₉H₇BrF₂O₃⁺˙ Molecular Ion
[M - •OCH₃]⁺ C₈H₄BrF₂O₂⁺ Loss of methoxy radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Key Functional Groups and Their Expected Vibrational Frequencies:

The structure of this compound includes a substituted benzene ring, a methyl ester group (-COOCH₃), a difluoromethoxy group (-OCHF₂), and a bromine atom. Each of these moieties will give rise to characteristic peaks in the IR and Raman spectra.

Aromatic Ring Vibrations: The 1,2,4-trisubstituted benzene ring will exhibit a series of complex vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce a set of bands in the 1625-1400 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these bands.

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations usually appear between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations are found below 1000 cm⁻¹. The pattern of these out-of-plane bands is particularly indicative of the substitution pattern on the benzene ring.

Methyl Ester Group Vibrations:

C=O Stretching: The carbonyl (C=O) stretching of the ester group is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1730-1715 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations will result in two distinct bands: an asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch at approximately 1100-1000 cm⁻¹.

CH₃ Vibrations: The methyl group will show symmetric and asymmetric stretching vibrations near 2960 and 2850 cm⁻¹, respectively, as well as bending vibrations around 1440 and 1380 cm⁻¹.

Difluoromethoxy Group and C-Br Vibrations:

C-F Stretching: The C-F stretching vibrations of the difluoromethoxy group are expected to be strong and appear in the region of 1100-1000 cm⁻¹.

O-C-H Bending: The bending vibration of the C-H bond in the -OCHF₂ group will also contribute to the spectrum.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic RingC-H Stretch3100-3000MediumMedium
C=C Stretch1625-1400Medium-StrongStrong
C-H In-plane Bend1300-1000MediumMedium
C-H Out-of-plane Bend< 1000StrongWeak
Methyl EsterC=O Stretch1730-1715StrongMedium
C-O-C Asymmetric Stretch1250-1200StrongMedium
C-O-C Symmetric Stretch1100-1000MediumWeak
CH₃ Stretch2960-2850MediumMedium
CH₃ Bend1440-1380MediumMedium
DifluoromethoxyC-F Stretch1100-1000StrongWeak
Bromo SubstituentC-Br Stretch600-500MediumStrong

Molecular Dynamics Insights:

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if chiral derivatives are formed)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in a substituent or through the formation of atropisomers if rotation around a single bond is sufficiently hindered.

Principles of Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero ECD signal is only observed for chiral compounds and is highly sensitive to the three-dimensional arrangement of atoms. The resulting spectrum, with positive and negative peaks (Cotton effects), serves as a unique signature of a specific enantiomer.

Hypothetical Application to Chiral Derivatives:

If a chiral derivative of this compound were to be synthesized, ECD spectroscopy would be the method of choice for assigning its absolute configuration. The process would typically involve:

Quantum Chemical Calculations: The ECD spectra for the possible enantiomers (R and S) would be predicted using time-dependent density functional theory (TD-DFT) or other computational methods.

Experimental Measurement: The ECD spectrum of the synthesized chiral derivative would be recorded experimentally.

Comparison and Assignment: The experimental spectrum would be compared with the calculated spectra. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized compound.

The electronic transitions of the substituted benzene ring would be the primary chromophore responsible for the ECD signals. The position and sign of the Cotton effects would be determined by the spatial relationship between the benzene ring and the chiral center. Studies on other chiral molecules containing substituted benzene rings have demonstrated the power of this approach in stereochemical analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO energy correlates with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap often implies higher reactivity. numberanalytics.comethz.ch

For aromatic compounds like Methyl 4-bromo-3-(difluoromethoxy)benzoate, substituents significantly influence the FMOs. rsc.org The electron-withdrawing nature of the bromine atom, the difluoromethoxy group, and the methyl ester group lowers the energy of both the HOMO and LUMO. This generally makes the molecule a better electron acceptor (electrophile) and less prone to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The specific energies and spatial distributions of these orbitals, which can be precisely calculated, are crucial for predicting outcomes in reactions such as nucleophilic aromatic substitution or cycloadditions. nih.gov

Table 5.1: Illustrative Frontier Molecular Orbital Properties

ParameterDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered by electron-withdrawing groups, decreasing nucleophilicity.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by electron-withdrawing groups, increasing electrophilicity.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; relates to chemical stability and reactivity.A smaller gap suggests higher reactivity toward nucleophiles.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact electrostatically. deeporigin.com Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map would show significant negative potential around the oxygen atoms of the ester and difluoromethoxy groups due to their high electronegativity. The bromine atom would exhibit an anisotropic charge distribution, with a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential halogen bond donor. researchgate.netresearchgate.net The aromatic protons and the carbonyl carbon of the ester would be in electron-deficient regions, appearing more blue. This detailed charge mapping helps predict intermolecular interactions, including hydrogen and halogen bonding, which are critical in crystal packing and ligand-receptor binding. walisongo.ac.id

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method that offers a balance of accuracy and efficiency for calculating the electronic structure and properties of molecules. nih.govtci-thaijo.org It is widely used for determining stable molecular geometries and the energies of various molecular states.

The presence of rotatable bonds, specifically the C(aryl)-O(ether) and C(aryl)-C(ester) bonds, means that this compound can exist in multiple conformations. The difluoromethoxy group, in particular, can significantly influence conformational preferences. researchgate.net Unlike a methoxy (B1213986) group, which often prefers to be planar with the aromatic ring, fluorinated alkoxy groups can adopt conformations that are out of the plane. rsc.orgnih.gov This is due to stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.org

DFT calculations can be used to perform a systematic conformational search to identify the lowest energy (most stable) conformers. By calculating the relative energies of different rotational isomers (rotamers), a Boltzmann distribution of conformer populations at a given temperature can be predicted. Identifying the global energy minimum and other low-energy conformers is essential, as molecular properties and reactivity can be an average over the populated conformational states.

DFT is a powerful tool for mapping reaction pathways and understanding chemical kinetics. By locating the transition state structure—the highest energy point along a reaction coordinate—the activation energy (reaction barrier) can be calculated. nih.gov This information is vital for predicting reaction rates and feasibility.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the bromine site or hydrolysis of the ester, DFT can elucidate the step-by-step mechanism. Calculations can determine the energies of intermediates and transition states, providing a detailed profile of the reaction's potential energy surface. This level of mechanistic insight is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tandfonline.com MD simulations model the movements of atoms by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and interactions with the surrounding environment (like a solvent or a biological macromolecule). mdpi.comresearchgate.net

For a molecule like this compound, MD simulations would be particularly useful for studying its behavior in a condensed phase. For instance, simulations could explore how it interacts with water molecules, how it partitions between different solvents, or how it might bind within the active site of a protein. acs.org These simulations can reveal preferred binding modes, calculate binding free energies, and highlight key intermolecular interactions that stabilize a complex, providing a more complete picture of its behavior in realistic systems. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for the a priori prediction of spectroscopic parameters of organic molecules. scirp.org These calculations can provide valuable information on the expected Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the characterization and identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry that assists in structure elucidation. sciforum.net By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to determine their chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Various DFT functionals and basis sets can be employed to achieve high accuracy in these predictions. sciforum.net For this compound, computational models would predict the chemical shifts for each unique proton and carbon atom in the molecule.

The accuracy of these predictions can be high, with root-mean-square-error (RMSE) values often falling within a narrow range for well-tested computational methods. sciforum.net For complex molecules, combining experimental data with computational predictions can be a powerful strategy for unambiguous signal assignment. mdpi.com

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (position 2)8.15115.2
Aromatic CH (position 5)7.90128.5
Aromatic CH (position 6)7.45125.8
Methoxy (-OCH₃)3.9052.7
Difluoromethoxy (-OCHF₂)6.80 (t, J=72 Hz)118.5 (t, J=260 Hz)
Quaternary C-1 (C=O)-165.0
Quaternary C-3 (C-O)-148.9
Quaternary C-4 (C-Br)-119.3

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. The coupling constants (J) for the difluoromethoxy group are also predictable from calculations.

Vibrational Spectroscopy:

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. scirp.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. These calculations are instrumental in assigning the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, computational methods would predict the characteristic vibrational frequencies for functional groups such as the carbonyl (C=O) stretch of the ester, the C-Br stretch, the C-O stretches of the ester and ether groups, and the vibrations of the aromatic ring and the difluoromethoxy group.

Illustrative Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (ester)1725
C-O stretch (ester)1250
C-F stretch (difluoromethoxy)1100-1150
C-O stretch (ether)1050
C-Br stretch650
Aromatic C-H stretch3050-3100
Aromatic C=C stretch1450-1600

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. These values are typically scaled to better match experimental data.

Computational Retrosynthesis and Reaction Pathway Design

Computational tools are increasingly being used to assist in the design of synthetic routes to target molecules. Computational retrosynthesis algorithms can propose potential disconnections in a target molecule to identify simpler starting materials. Furthermore, quantum chemical calculations can be used to evaluate the feasibility of proposed reaction pathways by calculating reaction energies, activation barriers, and transition state geometries.

For this compound, a computational approach to retrosynthesis might suggest key bond disconnections, such as the ester linkage or the difluoromethoxy group. For instance, a retrosynthetic analysis could propose the formation of the ester from the corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid, and methanol (B129727). Another key disconnection would be the introduction of the difluoromethoxy group onto a phenolic precursor.

Evaluation of Reaction Pathways:

Once potential synthetic steps are identified, computational chemistry can be used to model the reaction mechanisms in detail. By calculating the potential energy surface for a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which provides the activation energy for the reaction. A lower activation energy implies a faster reaction rate.

For example, in the synthesis of this compound, one could computationally investigate the conditions for the difluoromethoxylation of a suitable precursor, such as methyl 4-bromo-3-hydroxybenzoate. nih.gov Different reagents and reaction conditions could be modeled to predict which would be the most efficient. This computational screening can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Comprehensive Chemical Reactivity and Derivatization Studies

Functionalization at the Aryl Bromide Position

The bromine atom attached to the benzene (B151609) ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium catalysts are exceptionally effective for activating the C-Br bond of aryl bromides, facilitating a range of coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. For Methyl 4-bromo-3-(difluoromethoxy)benzoate, a Suzuki-Miyaura reaction would yield biphenyl (B1667301) derivatives. The reaction is generally tolerant of various functional groups, including the ester and difluoromethoxy moieties present in the molecule. While specific studies on this exact substrate are not extensively detailed in the literature, typical conditions are well-established for similar aryl bromides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)Product
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/Water80-100Methyl 3'-(difluoromethoxy)-[1,1'-biphenyl]-4-carboxylate
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Methyl 3'-(difluoromethoxy)-4-methoxy-[1,1'-biphenyl]-4-carboxylate
Pyridine-3-boronic acidPdCl₂(dppf)dppfCs₂CO₃DMF110Methyl 4-(pyridin-3-yl)-3-(difluoromethoxy)benzoate

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, creating substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netnih.gov This transformation on this compound would introduce an alkynyl substituent at the 4-position, a valuable modification for synthesizing materials and pharmaceutical intermediates.

Table 2: Representative Conditions for Sonogashira Coupling

Alkyne PartnerPd CatalystCu Co-catalystBaseSolventTemperatureProduct
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRoom TempMethyl 4-(phenylethynyl)-3-(difluoromethoxy)benzoate
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTHF50 °CMethyl 4-((trimethylsilyl)ethynyl)-3-(difluoromethoxy)benzoate
Propargyl alcoholPd(OAc)₂CuIK₂CO₃DMF80 °CMethyl 4-(3-hydroxyprop-1-yn-1-yl)-3-(difluoromethoxy)benzoate

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is a fundamental transformation for the synthesis of anilines and their derivatives. Applying this reaction to this compound allows for the introduction of a wide range of primary or secondary amines at the C4 position. researchgate.net

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPd PrecatalystLigandBaseSolventTemperature (°C)Product
MorpholinePd₂(dba)₃BINAPNaOt-BuToluene100Methyl 4-morpholino-3-(difluoromethoxy)benzoate
AnilinePd(OAc)₂XPhosK₃PO₄1,4-Dioxane110Methyl 4-(phenylamino)-3-(difluoromethoxy)benzoate
BenzylamineG3-XPhos(integrated)LHMDSTHF80Methyl 4-(benzylamino)-3-(difluoromethoxy)benzoate

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. rsc.org They can facilitate couplings of aryl bromides with a range of partners, including organozinc reagents (Negishi coupling) and organoboron reagents, often under milder conditions or with different selectivity. rsc.orgnih.gov For instance, nickel-catalyzed reductive cross-electrophile coupling reactions are effective for forming C-C bonds with diverse functional group tolerance. rsc.org

Table 4: Example of Nickel-Catalyzed Reductive Coupling

Coupling PartnerNi CatalystLigandReductantSolventTemperatureProduct
Difluoromethyl 2-pyridyl sulfoneNiBr₂·diglyme4,4'-Di-tert-butyl-2,2'-bipyridineZnEthanolRoom TempMethyl 4-(difluoromethyl)-3-(difluoromethoxy)benzoate
Alkyl MesylateNiCl₂·glymeBathocuproineMnDMA60 °CMethyl 4-alkyl-3-(difluoromethoxy)benzoate

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comnih.gov This reaction is typically feasible only when the leaving group is positioned ortho or para to strong electron-withdrawing groups. In this compound, the ester group (-CO₂Me) is para to the bromine atom and is an electron-withdrawing group, which activates the C-Br bond towards nucleophilic attack. The difluoromethoxy group (-OCHF₂) in the ortho position is also weakly electron-withdrawing. However, the bromine atom is a less effective leaving group for SNAr compared to fluorine. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution.

Transformations of the Ester Functionality

The methyl ester group is another key site for derivatization, allowing for hydrolysis to the corresponding carboxylic acid or reduction to an alcohol or aldehyde.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-(difluoromethoxy)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by an acidic workup, is the most common method. This transformation is generally high-yielding and is a standard procedure in organic synthesis.

Table 5: General Conditions for Ester Hydrolysis

ReagentSolventTemperatureWorkupProduct
NaOHMethanol (B129727)/WaterRefluxHCl (aq)4-Bromo-3-(difluoromethoxy)benzoic acid
LiOHTHF/WaterRoom TempH₂SO₄ (aq)4-Bromo-3-(difluoromethoxy)benzoic acid

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-bromo-3-(difluoromethoxy)phenyl)methanol. youtube.com This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether and provides the alcohol in high yield after an aqueous workup.

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4-bromo-3-(difluoromethoxy)benzaldehyde, can be achieved using sterically hindered and less reactive hydride reagents. masterorganicchemistry.comyoutube.com Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. rsc.org The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com

Table 6: Conditions for Ester Reduction

ReagentSolventTemperature (°C)Product
LiAlH₄THF0 to Room Temp(4-Bromo-3-(difluoromethoxy)phenyl)methanol
DIBAL-H (1.1 eq.)Toluene or CH₂Cl₂-784-Bromo-3-(difluoromethoxy)benzaldehyde

Transesterification and Aminolysis Reactions

This compound possesses a methyl ester functional group that is amenable to nucleophilic acyl substitution reactions, primarily transesterification and aminolysis. These transformations are crucial for modifying the ester moiety to introduce different functional groups or to build larger molecular architectures.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol. The process is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄, TsOH) and in the presence of a large excess of a new alcohol (R'-OH), the carbonyl oxygen of the methyl ester is protonated, increasing its electrophilicity. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. The reaction is reversible, and the use of excess alcohol is necessary to drive the equilibrium towards the product.

Base-Catalyzed Transesterification: A strong base, such as an alkoxide (e.g., NaOR'), can also catalyze the reaction. The alkoxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion (CH₃O⁻) results in the formation of the new ester. This process is also an equilibrium, and removal of the methanol byproduct can shift the reaction towards completion.

Aminolysis: This reaction involves the displacement of the methoxy (B1213986) group of the ester by an amine (primary or secondary) to form an amide. Aminolysis is generally slower than hydrolysis and often requires heating. The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol. The reaction is typically not reversible as the resulting amide is less reactive than the starting ester.

The reactivity of the ester group in this compound allows for its conversion into a variety of other functional derivatives, enhancing its utility as a synthetic intermediate.

Table 1: Representative Conditions for Ester Transformations

Reaction Type Reagents Catalyst Typical Conditions Product
Transesterification Alcohol (R'-OH) H₂SO₄ or HCl (catalytic) Reflux in excess R'-OH Alkyl 4-bromo-3-(difluoromethoxy)benzoate
Transesterification Alcohol (R'-OH) NaOR' or KOR' (catalytic) Reflux in R'-OH Alkyl 4-bromo-3-(difluoromethoxy)benzoate
Aminolysis Amine (R'R''NH) None or Lewis Acid Heating in solvent (e.g., Toluene, DMF) 4-bromo-3-(difluoromethoxy)-N,N-dialkylbenzamide

Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural feature of the molecule, imparting unique physicochemical properties. Its stability and reactivity are of significant interest in synthetic chemistry.

The difluoromethoxy group is known for its high stability under a wide range of reaction conditions, which is a significant advantage in multistep syntheses. The presence of two electron-withdrawing fluorine atoms strengthens the C-F and C-O bonds, making the group resistant to cleavage.

While generally stable, the difluoromethoxy group is not entirely inert.

Further Fluorination: The conversion of a difluoromethoxy (-OCF₂H) group to a trifluoromethoxy (-OCF₃) group on an aromatic ring is a challenging transformation. Such reactions would likely require harsh radical fluorinating agents and are not common synthetic procedures. The stability of the C-H bond in the -OCF₂H group, while less reactive than many other C-H bonds, makes selective fluorination difficult without affecting other parts of the molecule.

Defluorination: The removal of fluorine atoms from a difluoromethoxy group is also a difficult process. Defluorination reactions have been reported for related difluoroalkyl groups, often proceeding through base-promoted elimination mechanisms to form intermediate species that can be trapped. researchgate.net However, for the difluoromethoxy group, such reactions are less common due to the influence of the adjacent oxygen atom. The group is generally considered stable against defluorination under standard synthetic conditions. The generation of a difluorocarbene species from the -OCF₂H group would require specific and often harsh conditions, which are not typically encountered in routine synthetic manipulations. nih.gov

Synthesis of Advanced Synthetic Intermediates and Building Blocks

This compound is a valuable building block for the synthesis of more complex molecules due to its distinct functional handles that can be addressed with high chemoselectivity.

The presence of the bromine atom on the aromatic ring is particularly useful, as it serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) introduces new aryl, heteroaryl, or alkyl groups at the 4-position.

Heck Coupling: Reaction with alkenes introduces a vinyl substituent.

Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylarenes.

Buchwald-Hartwig Amination: Reaction with amines provides access to N-arylated products.

Lithiation/Grignard Formation: The bromo group can be converted into an organometallic species (organolithium or Grignard reagent) via metal-halogen exchange, which can then react with various electrophiles.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. The combination of these reactive sites allows for the stepwise and controlled elaboration of the molecular structure, making it a precursor for pharmaceuticals, agrochemicals, and other complex organic molecules. nsf.govscispace.comresearchgate.net

Table 2: Potential Derivatizations of this compound

Reaction Type Reagents Catalyst/Conditions Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base 4-Aryl-3-(difluoromethoxy)benzoate
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base 4-Alkynyl-3-(difluoromethoxy)benzoate
Buchwald-Hartwig Amine (R₂NH) Pd catalyst, ligand, base 4-(Dialkylamino)-3-(difluoromethoxy)benzoate
Ester Hydrolysis LiOH or NaOH, then H⁺ THF/H₂O 4-bromo-3-(difluoromethoxy)benzoic acid

The structural characteristics of this compound make it an attractive candidate for applications in materials science, particularly in the fields of liquid crystals and specialty polymers.

Liquid Crystals: The molecule possesses a rigid aromatic core (the benzene ring) with polar (ester) and lipophilic (bromo, difluoromethoxy) substituents at opposite ends, a common feature in calamitic (rod-shaped) liquid crystals. The difluoromethoxy group is particularly valuable as it can fine-tune properties such as dielectric anisotropy, viscosity, and thermal stability. The ester and bromo groups can be further modified to synthesize more complex mesogenic structures. rug.nl

Specialty Polymers: The bromo-functionality allows this molecule to be used as a monomer in polymerization reactions. For example, polymerization via Suzuki or other cross-coupling reactions can lead to the formation of conjugated polymers. These polymers, incorporating the difluoromethoxy group, could exhibit interesting electronic, optical, and physical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The stability of the difluoromethoxy group ensures it remains intact during polymerization and subsequent device operation.

Exploration of Applications in Specialized Chemical Synthesis

Utility as a Key Synthetic Intermediate for Non-Biological Targets

The strategic placement of orthogonal functional groups makes Methyl 4-bromo-3-(difluoromethoxy)benzoate a key precursor in multi-step synthetic pathways. The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the ester and difluoromethoxy groups can be used to tune the steric and electronic properties of the final products.

This compound is an ideal starting material for constructing novel and complex molecular backbones. The aryl bromide moiety is a well-established handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the precise introduction of diverse substituents—including alkyl, vinyl, aryl, and alkynyl groups—at the 4-position of the benzoate (B1203000) ring.

The methyl ester provides another point for chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual reactivity enables the assembly of highly functionalized and three-dimensional chemical scaffolds that are not easily accessible through other synthetic routes. The presence of the difluoromethoxy group, a bioisostere of a hydroxyl or methoxy (B1213986) group, imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in the design of new chemical entities.

The synthesis of advanced chemical probes for non-biological systems relies on the incorporation of specific functionalities for detection, reporting, or interaction with a target. The structural features of this compound make it a suitable precursor for such tools. For instance, the aryl bromide can be transformed into a fluorescent tag or a reactive group for covalent labeling through established synthetic transformations.

Furthermore, the difluoromethoxy group can serve as a unique spectroscopic marker (¹⁹F NMR) for monitoring molecular interactions or conformational changes in a non-invasive manner. The ability to systematically modify the molecule at its bromo and ester positions allows for the fine-tuning of the probe's physical and chemical properties to suit specific applications in materials science or chemical sensing.

Integration into Functional Material Design

The electronic and structural characteristics of this compound make it a compelling component for the design of advanced functional materials, including those with tailored electronic, optical, or polymeric properties.

The difluoromethoxy group is strongly electron-withdrawing, which can significantly influence the electronic distribution within the aromatic ring and, consequently, the properties of materials incorporating this moiety. By lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), its inclusion can be used to modulate the optical and electronic behavior of conjugated systems.

While research on this specific molecule is limited, related structures demonstrate the potential of bromo-benzoate scaffolds in creating photoactive materials. For example, a novel ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized and shown to be photoactive in solution. nsf.gov This compound was designed with the intention of creating light-responsive halogen-bonded crystalline solids. nsf.gov The functional groups present in this related molecule are suitable for creating materials that respond to light, highlighting the potential of the core bromo-benzoate structure in the field of photochromic materials. nsf.govresearchgate.netscispace.com

Aryl bromides are valuable monomers in the synthesis of conjugated polymers via cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. This compound can serve as a monomer to introduce the difluoromethoxy group into a polymer backbone. This functionality can enhance the solubility, thermal stability, and electronic properties of the resulting polymer. The ability to create polymers with precisely controlled properties is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ester group offers a site for post-polymerization modification, allowing for the attachment of side chains to further tune the polymer's properties or to graft it onto surfaces.

Catalytic Applications or Ligand Design

Based on available scientific literature, there are no specific documented applications of this compound as a catalyst or in the direct design of ligands for catalysis. The functional groups present—a methyl ester, an aryl bromide, and a difluoromethoxy group—are not typical coordinating groups for metal centers. However, it could theoretically serve as a precursor for a more complex ligand system through extensive synthetic modification of the ester and bromide functionalities to introduce chelating atoms like nitrogen, phosphorus, or sulfur.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrF₂O₃ cymitquimica.com
Molecular Weight 281.05 g/mol cymitquimica.com
CAS Number 1331943-86-2 cymitquimica.com
Appearance Pale yellow solid cymitquimica.com

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The synthesis of Methyl 4-bromo-3-(difluoromethoxy)benzoate likely proceeds from its precursor, Methyl 4-bromo-3-hydroxybenzoate. nih.gov The critical step is the introduction of the difluoromethoxy group. Current methods often rely on reagents that can be harsh or environmentally taxing. orgsyn.org Future research should focus on developing greener, safer, and more economical synthetic pathways.

Key areas for investigation include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming complex bonds under mild conditions. nih.gov Research into the O-difluoromethylation of Methyl 4-bromo-3-hydroxybenzoate using difluoromethyl sources like difluorobromoacetic acid under photocatalytic conditions could provide a high-yield, room-temperature route, minimizing energy consumption and harsh reagents. nih.govresearchgate.net

Novel Reagents: The development of bench-stable and safer difluorocarbene precursors is crucial. Future work could adapt reagents like S-(difluoromethyl)sulfonium salts or sodium chlorodifluoroacetate for the synthesis of the target compound. sci-hub.seorgsyn.org These reagents are often more practical and have a better environmental profile than traditional alternatives. orgsyn.org

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, represent a significant step towards sustainable synthesis by drastically reducing solvent waste. bohrium.com Investigating the solid-state reaction between Methyl 4-bromo-3-hydroxybenzoate and a difluoromethylating agent could lead to a highly efficient and environmentally benign production method. bohrium.com

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and consistency over batch synthesis. Developing a flow-based synthesis for the difluoromethoxylation step would allow for better control over reaction parameters and facilitate larger-scale, cost-effective production.

Discovery of Novel Reactivity and Selective Transformations for the Compound

The three functional groups on this compound offer distinct sites for chemical modification. A significant challenge lies in achieving selective transformations at one site without affecting the others.

Future research should aim to:

Exploit the Aryl Bromide: The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. While standard couplings are known, future work should focus on more challenging or novel transformations. This includes exploring site-selective couplings if additional halogens are present and developing metal-free C-H arylation conditions where the compound could act as the arylating agent. nih.govrsc.org

Leverage the Difluoromethoxy Group's Influence: The strong electron-withdrawing nature of the -OCHF2 group influences the reactivity of the aromatic ring. Research is needed to quantify this effect on the rates and regioselectivity of further reactions, such as electrophilic aromatic substitution or C-H functionalization. rsc.org This understanding is key to unlocking more complex synthetic pathways.

Selective Ester Modification: Developing conditions for the selective hydrolysis, amidation, or reduction of the methyl ester group in the presence of the sensitive difluoromethoxy moiety is a critical unresolved challenge. This would enable the synthesis of a wider range of derivatives, such as carboxylic acids, amides, and alcohols, which are often required for biological applications.

Advancements in Computational Modeling for Precise Property Prediction and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. taylorfrancis.com Applying these tools to this compound can accelerate research and overcome experimental challenges.

Key directions for computational studies include:

Property Prediction: DFT calculations can be used to predict fundamental electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govacs.org This information is vital for understanding the compound's reactivity, stability, and potential as an electronic material. nih.gov Modeling can also predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in characterization. acs.org

Mechanistic Insights: Computational modeling can provide a deep understanding of the reaction mechanisms proposed in sections 8.1 and 8.2. For instance, it can be used to calculate the energy barriers of different synthetic routes, helping to identify the most efficient pathways. nih.gov It can also model the transition states of cross-coupling reactions to predict selectivity and rationalize experimental outcomes. nih.gov

Understanding Non-covalent Interactions: The difluoromethyl group is known to participate in hydrogen bonding and other non-covalent interactions, which is crucial for its role in medicinal chemistry. rsc.org Computational studies can precisely model these interactions, helping to design molecules with improved binding affinity to biological targets. rsc.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new applications for this compound, its integration into modern, automated research platforms is essential. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions or compound variations in parallel. ctppc.orgnih.gov

Future research should focus on:

Reaction Optimization: Using HTE, hundreds of catalysts, ligands, bases, and solvents can be rapidly screened to find the optimal conditions for cross-coupling reactions involving the compound's bromine atom. acs.org This dramatically speeds up methods development compared to traditional one-at-a-time experiments.

Automated Library Synthesis: Automated synthesis platforms can use this compound as a starting material to generate large libraries of derivatives. researchgate.net By systematically reacting it with a diverse set of building blocks, researchers can quickly produce hundreds or thousands of novel compounds for screening.

High-Throughput Screening (HTS): Once libraries are synthesized, HTS can be employed to rapidly test them for desired properties, such as binding to a specific biological target in drug discovery. ctppc.orgnih.gov This combination of automated synthesis and HTS creates a powerful workflow for discovering new "hit" compounds derived from the core scaffold. nih.gov

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

This compound is a versatile building block, and its true potential lies in its use to create novel, more complex molecules. nih.gov Future work should be dedicated to systematically exploring the chemical space accessible from this starting material.

Key strategies include:

Systematic Derivatization: The aryl bromide functionality allows for a wide range of derivatization reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. A concerted effort to create a diverse collection of derivatives—by introducing various aryl, heteroaryl, alkyl, and alkynyl groups—will generate a rich library of novel compounds for further investigation.

Scaffold Hybridization: A powerful strategy in drug discovery is the hybridization of known pharmacophores or privileged scaffolds to create new molecules with potentially synergistic or novel activities. mdpi.com Future research should focus on chemically "hybridizing" the this compound core with other biologically relevant scaffolds (e.g., isatins, sulfonamides, or other heterocyclic systems) to generate entirely new classes of compounds. mdpi.com

Functional Group Interconversion: Following derivatization at the bromine position, subsequent modifications of the ester and difluoromethoxy groups (as explored in section 8.2) would further expand the accessible chemical space, leading to molecules with a high degree of structural and functional diversity.

Q & A

Basic: What synthetic routes are most effective for preparing Methyl 4-bromo-3-(difluoromethoxy)benzoate, and how can side reactions be minimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and etherification. For example:

Bromination: Start with methyl 3-(difluoromethoxy)benzoate and use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce the bromine at the 4-position.

Etherification: Introduce the difluoromethoxy group via nucleophilic substitution using sodium difluoromethoxide (generated in situ from chlorodifluoromethane and NaOH) .
Key Considerations:

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Side reactions (e.g., over-bromination or hydrolysis of the ester) can be minimized by maintaining anhydrous conditions and precise stoichiometry.

Advanced: How can computational modeling predict regioselectivity in the bromination of Methyl 3-(difluoromethoxy)benzoate?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution of the aromatic ring, identifying the most electrophilic position for bromine attack.

  • Steps:
    • Optimize the geometry of the starting material.
    • Calculate Fukui indices to determine reactivity at each carbon .
  • Validation: Compare predicted regioselectivity (4-position) with experimental results from mass spectrometry (MS) and NMR .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks for the difluoromethoxy group (δ 6.5–7.0 ppm, split due to coupling with fluorine) and aromatic protons (δ 7.8–8.2 ppm).
    • ¹⁹F NMR: Distinct signals for -OCF₂H (δ -80 to -85 ppm) .
  • Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 277 (C₉H₆BrF₂O₃) and fragments corresponding to loss of Br (Δ m/z 79) .

Advanced: How can crystallographic data resolve discrepancies in the reported molecular geometry of this compound?

Methodological Answer:

  • Use SHELXL for refinement of X-ray diffraction data to resolve bond-length ambiguities (e.g., C-Br vs. C-O distances) .
  • Validation Steps:
    • Compare experimental torsion angles (e.g., C-O-C-F) with DFT-optimized structures.
    • Cross-reference with Cambridge Structural Database (CSD) entries for similar brominated benzoates .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate and water to remove polar byproducts (e.g., unreacted NBS).
  • Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate isomers (e.g., 3-bromo vs. 4-bromo derivatives) .
  • Recrystallization: Use a methanol/water mixture (4:1) to enhance purity (>98%) .

Advanced: How does the electronic effect of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -OCF₂H group is electron-withdrawing, activating the bromine for Suzuki-Miyaura coupling:

Reactivity Screening: Test Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts with arylboronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ .

Mechanistic Insight: The electron-deficient aromatic ring accelerates oxidative addition of Pd(0) to the C-Br bond. Monitor via in situ IR spectroscopy .

Basic: What stability concerns arise during storage of this compound?

Methodological Answer:

  • Hydrolysis Risk: Store under anhydrous conditions (desiccator with P₂O₅) to prevent ester hydrolysis to the carboxylic acid.
  • Light Sensitivity: Protect from UV light to avoid debromination (confirmed by LC-MS monitoring over 6 months) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁸O) aid in metabolic pathway studies of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs:
    • Introduce ¹³C at the ester carbonyl via methyl ¹³CH₃OH esterification.
    • Use H₂¹⁸O during hydrolysis to track metabolic transformation .
  • Applications:
    • Trace degradation products in microbial assays using GC-MS isotope ratio analysis .

Advanced: What strategies mitigate competing elimination pathways during difluoromethoxy group installation?

Methodological Answer:

  • Base Selection: Use K₂CO₃ instead of stronger bases (e.g., NaOH) to minimize β-elimination.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the transition state for substitution over elimination .

Basic: How to validate the absence of toxic impurities (e.g., residual bromomethane) in synthesized batches?

Methodological Answer:

  • GC-MS Headspace Analysis: Detect volatile bromomethane (LOD: 0.1 ppm) using a DB-5 column (30 m × 0.25 mm).
  • ICP-OES: Quantify residual Br⁻ ions (<50 ppm) after aqueous workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.